
N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H18N4OS3 and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and particularly anticancer properties. The specific biological activity of this compound is explored through various studies that assess its efficacy against different cancer cell lines and its potential mechanisms of action.
Biological Activity Overview
-
Anticancer Activity :
- Thiadiazole derivatives, including the compound , have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related thiadiazole derivatives exhibit significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
- The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as lipoxygenases (LOX), which are implicated in the development of several neoplastic diseases .
-
Mechanisms of Action :
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit 15-lipoxygenase-1 (LOX), an enzyme associated with tumor growth. Compounds with similar structures have shown to exert higher cytotoxic effects on prostate cancer cell lines (PC3), indicating a potential pathway for therapeutic intervention .
- Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the release of cytochrome c from mitochondria .
Table 1: Summary of Biological Activities
Activity Type | Cell Lines Tested | IC50 Values | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 0.28 µg/mL | Inhibition of tubulin polymerization |
A549 | 0.52 µg/mL | Apoptosis induction | |
PC3 | Varies by derivative | LOX inhibition | |
Anti-inflammatory | Various | Not specified | Inhibition of inflammatory mediators |
Antimicrobial | Various | Not specified | Broad-spectrum antimicrobial action |
Detailed Research Findings
- Cytotoxicity Studies :
- Molecular Docking Studies :
- In Vivo Studies :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with structural similarities to N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant anticancer properties. Notably:
- Inhibition of Tyrosine Kinase Enzymes : This compound is believed to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, including breast and prostate cancer cells.
In vitro studies have shown IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, with values around 49.6 µM and 53.4 µM respectively .
Anti-inflammatory Properties
The compound also shows promise in inhibiting lipoxygenase enzymes, which are implicated in inflammatory processes. This inhibition could potentially reduce inflammation associated with various diseases, including cancer .
Case Study 1: Renal Cancer
A derivative of this compound was tested against renal cancer cells, demonstrating an IC50 value of 0.17 µM against VEGFR-2, indicating its potential as an antiangiogenic agent. This suggests that it could inhibit blood vessel formation necessary for tumor growth.
Case Study 2: Lipoxygenase Inhibition
Research on methoxylated derivatives revealed significant inhibition of lipoxygenase enzymes at specific positions on the phenyl ring. This highlights the compound's potential as a therapeutic agent for inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS3/c23-15(18(7-1-2-8-18)14-6-4-10-24-14)20-16-21-22-17(26-16)25-12-13-5-3-9-19-11-13/h3-6,9-11H,1-2,7-8,12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVBTPLASJIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.